D-Selenocysteine.2HCl
Description
Structure
2D Structure
Properties
Molecular Formula |
C3H8Cl2NO2Se |
|---|---|
Molecular Weight |
239.98 g/mol |
InChI |
InChI=1S/C3H6NO2Se.2ClH/c4-2(1-7)3(5)6;;/h2H,1,4H2,(H,5,6);2*1H/t2-;;/m1../s1 |
InChI Key |
ZDTVTQSGTMRCPU-YBBRRFGFSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)[Se].Cl.Cl |
Canonical SMILES |
C(C(C(=O)O)N)[Se].Cl.Cl |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Selenocysteine
in Prokaryotic Organisms
In prokaryotes, the synthesis of selenocysteine (B57510) is a direct, tRNA-dependent conversion of serine. mdpi.com This process requires a specific set of enzymes and a selenium donor to produce selenocysteinyl-tRNASec, the molecule ready for ribosomal protein synthesis. nih.gov
Role of Selenocysteine Synthase (SelA) and Selenophosphate Synthetase (SelD)
The key enzymes in prokaryotic selenocysteine biosynthesis are Selenocysteine Synthase (SelA) and Selenophosphate Synthetase (SelD). nih.gov SelA, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, is responsible for the conversion of L-seryl-tRNASec into selenocysteinyl-tRNASec. nih.govuniprot.org SelD, on the other hand, synthesizes the activated selenium donor, selenophosphate, which is essential for this conversion. ub.edupnas.org
Mechanism of Selenophosphate Formation as Selenium Donor
Selenophosphate is the universal active selenium donor for selenocysteine biosynthesis. unl.edu It is synthesized by Selenophosphate Synthetase (SelD) in a reaction that utilizes selenide (B1212193) and adenosine (B11128) 5'-triphosphate (ATP). nih.govacs.org The reaction proceeds with the transfer of the γ-phosphate group of ATP to selenide, forming monoselenophosphate and AMP. ub.edu This highly reactive selenium compound is then used by SelA to convert the serine moiety on the tRNA into selenocysteine. acs.org
Intermediates in Prokaryotic Selenocysteine Synthesis
The synthesis of selenocysteine in prokaryotes involves a key intermediate attached to the tRNASec. After seryl-tRNASec is formed, SelA acts upon the serine residue. The hydroxyl group of serine is removed, creating an aminoacrylyl-tRNASec (also known as dehydroalanyl-tRNASec) intermediate. nih.govunl.edu This intermediate then serves as the acceptor for the selenium atom from selenophosphate, leading to the formation of selenocysteinyl-tRNASec. rsc.org
Selenocysteine Biosynthesis in Eukaryotic and Archaeal Organisms
In contrast to the direct conversion in prokaryotes, the biosynthetic pathway of selenocysteine in eukaryotes and archaea involves an additional phosphorylation step. mdpi.comnih.gov This multi-step process ensures the precise formation of selenocysteinyl-tRNASec.
Phosphoseryl-tRNA Pathway
The pathway in eukaryotes and archaea begins similarly with the charging of tRNASec with serine by seryl-tRNA synthetase (SerRS) to form seryl-tRNASec. nih.govnih.gov However, this is followed by a phosphorylation step, where the seryl moiety is converted to a phosphoseryl group, forming O-phosphoseryl-tRNASec (Sep-tRNASec). nih.govnih.gov This phosphorylated intermediate is then converted to selenocysteinyl-tRNASec. pnas.orgnih.gov
Enzymes Involved: O-phosphoseryl-tRNA(Ser)Sec Kinase (PSTK) and O-phosphoseryl-tRNA:selenocysteinyl-tRNA Synthase (SEPSECS/SecS)
Two key enzymes are specific to the eukaryotic and archaeal pathway: O-phosphoseryl-tRNA(Ser)Sec Kinase (PSTK) and O-phosphoseryl-tRNA:selenocysteinyl-tRNA Synthase (SEPSECS, also known as SecS). mdpi.compnas.org
PSTK is the kinase responsible for phosphorylating seryl-tRNASec to yield Sep-tRNASec. nih.govoup.com This enzyme exhibits high specificity, acting on seryl-tRNASec but not on free serine or seryl-tRNASer. nih.gov The recognition of the unique structure of tRNASec is crucial for this specific phosphorylation. oup.comosti.gov
SEPSECS catalyzes the final step, the conversion of Sep-tRNASec to selenocysteinyl-tRNASec. nih.govnih.gov This reaction requires selenophosphate as the selenium donor and the cofactor pyridoxal phosphate (PLP). nih.gov The phosphate group of phosphoserine serves as a good leaving group, facilitating the nucleophilic attack by the selenium from selenophosphate. nih.gov
Research Findings on Selenocysteine Biosynthesis Enzymes
| Enzyme | Domain | Function | Substrate(s) | Product(s) |
| Selenocysteine Synthase (SelA) | Prokaryotes | Converts seryl-tRNASec to selenocysteinyl-tRNASec. uniprot.org | L-seryl-tRNASec, Selenophosphate. uniprot.org | L-selenocysteinyl-tRNASec, Phosphate. uniprot.org |
| Selenophosphate Synthetase (SelD/SPS2) | All Domains | Synthesizes the active selenium donor, selenophosphate. ub.eduunl.edu | Selenide, ATP. nih.govunl.edu | Selenophosphate, AMP, Orthophosphate. pnas.org |
| O-phosphoseryl-tRNA(Ser)Sec Kinase (PSTK) | Eukaryotes, Archaea | Phosphorylates the serine moiety of seryl-tRNASec. nih.govoup.com | L-seryl-tRNASec, ATP. youtube.com | O-phosphoseryl-tRNASec, ADP. nih.gov |
| O-phosphoseryl-tRNA:selenocysteinyl-tRNA Synthase (SEPSECS/SecS) | Eukaryotes, Archaea | Converts phosphoseryl-tRNASec to selenocysteinyl-tRNASec. nih.govnih.gov | O-phosphoseryl-tRNASec, Selenophosphate. nih.gov | L-selenocysteinyl-tRNASec, Phosphate. nih.gov |
Comparison of Selenocysteine Biosynthesis Pathways
| Feature | Prokaryotic Pathway | Eukaryotic/Archaeal Pathway |
| Initial Step | Serylation of tRNASec to form seryl-tRNASec. nih.gov | Serylation of tRNASec to form seryl-tRNASec. nih.gov |
| Key Intermediate | Aminoacrylyl-tRNASec. nih.gov | O-phosphoseryl-tRNASec. pnas.orgnih.gov |
| Key Conversion Enzyme | Selenocysteine Synthase (SelA). mdpi.com | O-phosphoseryl-tRNA:selenocysteinyl-tRNA Synthase (SEPSECS/SecS). mdpi.com |
| Number of Steps (post-serylation) | One-step conversion. oup.com | Two-step conversion (phosphorylation then selenation). pnas.orgoup.com |
Role of Selenophosphate Synthetase 2 (SPS2) in Mammalian Systems
Selenophosphate Synthetase 2 (SPS2) is a key enzyme in the biosynthesis of selenocysteine in mammals. nih.govresearchgate.net It plays an indispensable role in generating selenophosphate, the active selenium donor required for the synthesis of selenocysteine. researchgate.netwikipedia.org SPS2 catalyzes the ATP-dependent reaction of selenide (H₂Se) to form monoselenophosphate (H₂SePO₃⁻). wikipedia.org This function is critical, as the availability of selenophosphate directly dictates the rate of selenoprotein synthesis. nih.gov
Interestingly, SPS2 is itself a selenoprotein, meaning it contains a selenocysteine residue in its structure. researchgate.net This characteristic suggests a potential autoregulatory mechanism where SPS2 can influence its own synthesis and, by extension, the synthesis of the entire selenoproteome. researchgate.net The reaction catalyzed by SPS2 is the final step in the pathway that makes selenium available for its incorporation into selenocysteine.
Table 1: Comparison of SPS1 and SPS2 in Mammalian Selenocysteine Biosynthesis
| Feature | Selenophosphate Synthetase 1 (SPS1) | Selenophosphate Synthetase 2 (SPS2) |
| Primary Function | Not essential for general selenoprotein biosynthesis; may have a specialized role. nih.gov | Essential for the synthesis of selenophosphate, the active selenium donor for selenocysteine biosynthesis. nih.govresearchgate.netresearchgate.net |
| Substrate for Selenophosphate Synthesis | Does not effectively synthesize selenophosphate from selenide in vitro. nih.govresearchgate.net | Utilizes selenide (H₂Se) and ATP to produce selenophosphate. wikipedia.org |
| Impact of Knockdown | No significant effect on overall selenoprotein synthesis. nih.govresearchgate.net | Severely impairs selenoprotein biosynthesis. nih.govresearchgate.net |
| Nature of the Protein | Not a selenoprotein. | A selenoprotein, containing a selenocysteine residue. researchgate.net |
General Mechanisms of Selenium Metabolism Leading to Selenocysteine Formation
The journey of selenium from dietary sources to its incorporation into selenoproteins is a multi-step process. Various forms of selenium are metabolized into a common intermediate, which then enters the specific pathway for selenocysteine synthesis.
Conversion of Inorganic and Organic Selenium Forms to Selenide (H₂Se)
For selenium to be utilized for selenocysteine synthesis, it must first be converted into hydrogen selenide (H₂Se). nih.gov This serves as the central hub in selenium metabolism, with various dietary forms of selenium converging to this key intermediate. researchgate.net
Inorganic forms of selenium, such as selenite (B80905) (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻), are readily absorbed. nih.gov Selenite is taken up by red blood cells and can be reduced to selenide through a series of reactions involving glutathione (B108866). nih.gov Selenate, on the other hand, is primarily taken up by the liver before its conversion. nih.gov It is generally believed that both inorganic forms are ultimately reduced to selenide to enter the metabolic pool for selenoprotein synthesis. nih.govmdpi.com
Organic selenium compounds, such as selenomethionine (B1662878) (SeMet) and selenocysteine (Sec) obtained from the diet, also contribute to the selenide pool. researchgate.netontosight.ai Selenomethionine, the primary form of selenium in many dietary sources, can be metabolized via the transsulfuration pathway to yield selenocysteine. nih.gov This selenocysteine can then be acted upon by specific enzymes to release selenide. nih.gov
The conversion of these diverse selenium compounds into a single, usable form underscores the efficiency and adaptability of selenium metabolism in mammals.
Selenocysteine Lyase (SCLY) and its Role in Selenocysteine Degradation and Recycling
Selenocysteine Lyase (SCLY) is a pivotal enzyme in selenium homeostasis, responsible for the degradation of selenocysteine and the recycling of its selenium component. nih.govwikipedia.org This enzyme specifically catalyzes the decomposition of L-selenocysteine into L-alanine and elemental selenium, which is then readily converted to selenide (H₂Se). nih.govnih.gov
The primary function of SCLY is to salvage selenium from the breakdown of selenoproteins. wikipedia.org When selenoproteins are degraded as part of normal cellular protein turnover, the released selenocysteine is targeted by SCLY. The selenide produced from this reaction can then re-enter the selenoprotein synthesis pathway by being used as a substrate for SPS2 to generate selenophosphate. nih.gov This recycling mechanism is crucial for maintaining an adequate supply of selenium for the synthesis of new selenoproteins, especially under conditions of limited dietary selenium intake. nih.govnih.gov
Table 2: Research Findings on Selenocysteine Lyase (SCLY)
| Research Area | Key Findings |
| Enzymatic Activity | Catalyzes the specific decomposition of L-selenocysteine into L-alanine and selenide (H₂Se). nih.govnih.gov |
| Physiological Role | Central to the recycling of selenium from degraded selenoproteins. wikipedia.orgkyoto-u.ac.jp |
| Interaction with other Enzymes | Provides selenide as a substrate for Selenophosphate Synthetase 2 (SPS2). nih.gov |
| Impact of Deficiency | Knockout in mice leads to metabolic syndrome-like characteristics, especially under selenium restriction. nih.govnih.gov |
| Tissue Expression | Highly expressed in tissues with active selenoprotein metabolism, such as the liver and kidneys. kyoto-u.ac.jp |
Interplay with Selenomethionine Metabolism
Selenomethionine (SeMet) is another major organic form of selenium found in the diet. taylorandfrancis.com Unlike selenocysteine, which is synthesized on its tRNA, selenomethionine can be nonspecifically incorporated into proteins in place of methionine. mdpi.comwikipedia.org This makes selenomethionine a significant storage form of selenium in the body. taylorandfrancis.com
The metabolism of selenomethionine is intricately linked to that of selenocysteine. nih.gov For the selenium from selenomethionine to be used in the synthesis of selenoproteins, it must first be converted to selenocysteine. This conversion occurs through the transsulfuration pathway, a metabolic route shared with methionine metabolism. nih.govnih.gov
The efficiency of selenomethionine as a selenium source is influenced by the body's methionine status. mdpi.com The competition between selenomethionine and methionine for the same metabolic enzymes highlights the complex regulatory network governing selenium utilization. mdpi.com
Translational Incorporation of Selenocysteine into Proteins
Unique Genetic Encoding and Translational Recoding of UGA Codon
The genetic code, with its 64 codons, typically assigns one of the 20 standard amino acids or a stop signal to each triplet. The UGA codon is one of three canonical stop codons that signal the termination of protein synthesis. However, in the context of selenoprotein synthesis, the UGA codon is repurposed to encode selenocysteine (B57510). wikipedia.orgresearchgate.net This dual functionality of the UGA codon necessitates a specialized machinery to distinguish between a UGA codon that signals termination and one that specifies selenocysteine insertion. oup.com
The decision to recode UGA as selenocysteine is not random; it is a highly regulated process. nih.gov The translational machinery is directed to insert selenocysteine by specific contextual information within the messenger RNA (mRNA) that is being translated. nih.govoup.com This recoding event is a prime example of the flexibility and complexity of the genetic code, demonstrating that the interpretation of a codon can be dynamically altered by its surrounding sequence and the presence of specific molecular effectors. nih.gov
Selenocysteine Insertion Sequence (SECIS) Elements
At the heart of the selenocysteine incorporation machinery lies a crucial cis-acting RNA element known as the Selenocysteine Insertion Sequence (SECIS). crg.euwikipedia.org This intricate stem-loop structure, typically around 60 nucleotides long, is found in the mRNA of all selenoproteins and is absolutely required to direct the ribosome to interpret an in-frame UGA codon as a signal for selenocysteine insertion rather than termination. wikipedia.orgpnas.org
Structural Requirements and Functional Mechanisms of SECIS
The function of the SECIS element is intrinsically linked to its specific three-dimensional structure. crg.eu While the primary nucleotide sequence can vary, all SECIS elements fold into a characteristic hairpin-like secondary structure. crg.euwikipedia.org In eukaryotes and archaea, this structure is more complex and features conserved sequence motifs, including a quartet of non-Watson-Crick base pairs in the core and a specific sequence in the apical loop or bulge. crg.eunih.gov The eukaryotic SECIS element, for instance, often contains unusual A-G base pairs that are critical for its function. crg.eu
The mechanism of SECIS function involves the recruitment of specialized protein factors. The SECIS element acts as a binding platform for these proteins, which then interact with the ribosome to facilitate the delivery and incorporation of selenocysteine. embopress.org This interaction is thought to induce a conformational change in the ribosome or the associated factors, effectively pausing translation termination and allowing the selenocysteine-carrying transfer RNA (tRNA) to access the ribosomal A-site. researchgate.net
| Feature | Description | Functional Significance |
|---|---|---|
| Stem-Loop Structure | A hairpin-like secondary structure formed by base-pairing of complementary nucleotides. crg.euwikipedia.org | Provides the fundamental scaffold for the binding of specific proteins. |
| Conserved Nucleotides | Specific nucleotides at particular positions within the structure, such as the AUGA motif in eukaryotes. nih.govnih.gov | Serve as direct recognition sites for SECIS-binding proteins. nih.gov |
| Non-Canonical Base Pairs | Uncommon base pairings, like A-G pairs in eukaryotic SECIS elements. crg.eu | Contribute to the unique three-dimensional shape necessary for function. |
Positional and Contextual Dependence of SECIS
The location of the SECIS element within the mRNA is a key distinguishing feature between different domains of life. In bacteria, the SECIS element is situated immediately downstream of the UGA codon it regulates. wikipedia.orgnih.gov This proximity allows for a direct interaction with the ribosome as it encounters the UGA codon.
In contrast, in eukaryotes and archaea, the SECIS element is typically found in the 3' untranslated region (3' UTR) of the mRNA, often at a considerable distance from the UGA codon(s). wikipedia.orgcrg.eu A single SECIS element in the 3' UTR can direct the incorporation of selenocysteine at multiple UGA codons within the coding sequence of the same mRNA. wikipedia.orgoup.com This long-range action implies a more complex mechanism of communication between the SECIS element and the ribosome, likely involving the looping of the mRNA to bring the SECIS-bound factors into proximity with the translating ribosome. researchgate.net
The efficiency of selenocysteine incorporation is not solely dependent on the presence of a UGA codon and a SECIS element. The surrounding nucleotide context of the UGA codon can also influence the efficiency of recoding. nih.govresearchgate.net Furthermore, some selenoprotein mRNAs contain additional cis-acting elements that can modulate the efficiency of selenocysteine insertion. nih.gov The presence of multiple SECIS elements, as seen in some selenoproteins, can also contribute to the efficiency of incorporating multiple selenocysteine residues. nih.gov
Selenocysteine-Specific Elongation Factors
The delivery of the selenocysteine-carrying tRNA (Sec-tRNASec) to the ribosome is not handled by the canonical elongation factors. Instead, this crucial step is mediated by a specialized class of GTP-binding elongation factors that are unique to the selenocysteine incorporation pathway. nih.govoup.com
Bacterial SelB and its Interaction with SECIS and Sec-tRNA(Sec)
In bacteria, the dedicated elongation factor is a protein called SelB. oup.comnih.gov SelB is a chimeric protein that combines the functions of a standard elongation factor with the ability to recognize the SECIS element. nih.govuni-luebeck.de It possesses domains that are homologous to the canonical elongation factor EF-Tu, which are responsible for binding GTP and the Sec-tRNASec. nih.govnih.gov
What sets SelB apart is its unique C-terminal extension, which contains a winged-helix domain. oup.comnih.gov This domain is specifically adapted to bind to the stem-loop structure of the bacterial SECIS element located downstream of the UGA codon. nih.govmdpi.com The binding of SelB to both the Sec-tRNASec and the SECIS element forms a quaternary complex that is delivered to the ribosome. oup.commdpi.com This dual recognition ensures that selenocysteine is only incorporated at the correct UGA codons within the context of a selenoprotein mRNA.
Eukaryotic Elongation Factor Selenocysteine (eEFSec/mSelB) and Selenocysteine Insertion Sequence Binding Protein 2 (SECISBP2)
The eukaryotic machinery for selenocysteine incorporation is more complex and involves at least two key protein factors: the eukaryotic elongation factor selenocysteine (eEFSec), also known as mSelB, and the SECIS binding protein 2 (SECISBP2). uniprot.orguniprot.org
eEFSec is the eukaryotic homolog of the bacterial SelB and functions as the dedicated elongation factor that binds to Sec-tRNASec and GTP. uniprot.orgnih.govatlasgeneticsoncology.org However, unlike its bacterial counterpart, eEFSec does not directly bind to the SECIS element. embopress.org
The recognition of the SECIS element in eukaryotes is mediated by SECISBP2. uniprot.orgnih.gov This protein specifically binds to the conserved structural features of the eukaryotic SECIS element located in the 3' UTR of selenoprotein mRNAs. embopress.orguniprot.org Once bound to the SECIS, SECISBP2 is thought to recruit the eEFSec/Sec-tRNASec/GTP complex to the ribosome. embopress.orglife-science-alliance.org This recruitment is essential for the recoding of the UGA codon and the subsequent insertion of selenocysteine. uniprot.orgnih.gov Therefore, in eukaryotes, the process is a coordinated effort between SECISBP2, which acts as an adaptor protein by recognizing the SECIS element, and eEFSec, which delivers the selenocysteine cargo to the ribosome. uniprot.orguniprot.org Other proteins, such as SECISBP2L, a paralog of SECISBP2, may also play a role in regulating selenoprotein expression. life-science-alliance.org
| Component | Bacteria | Eukaryotes |
|---|---|---|
| Elongation Factor | SelB oup.comnih.gov | eEFSec (mSelB) uniprot.orgnih.gov |
| SECIS Binding | Directly by SelB's C-terminal domain nih.govmdpi.com | Mediated by SECISBP2 embopress.orguniprot.org |
| Complex Formation | SelB-GTP-Sec-tRNASec-SECIS oup.com | SECISBP2-SECIS recruits eEFSec-GTP-Sec-tRNASecembopress.orglife-science-alliance.org |
Mechanism of Sec-tRNASec Delivery to Ribosome
The delivery of selenocysteinyl-tRNASec (Sec-tRNASec) to the ribosome is a critical step in selenoprotein synthesis and involves a specialized elongation factor and a unique structural element within the selenoprotein mRNA. nih.govnih.gov In all domains of life, the incorporation of selenocysteine is directed by a cis-acting element known as the Selenocysteine Insertion Sequence (SECIS) element. nih.gov
In eukaryotes, the SECIS element is located in the 3' untranslated region (3' UTR) of the selenoprotein mRNA. nih.govnih.gov The process begins with the formation of a ternary complex consisting of the specialized elongation factor, eEFSec (in eukaryotes), GTP, and Sec-tRNASec. nih.govnih.gov A key protein, SECIS Binding Protein 2 (SBP2), specifically recognizes and binds to the SECIS element. nih.gov This binding is thought to induce a conformational change in SBP2, "activating" it to recruit the eEFSec-GTP-Sec-tRNASec complex. nih.gov
This large ribonucleoprotein complex then interacts with the ribosome that is translating the selenoprotein mRNA. nih.gov The interaction between SBP2 and the ribosome, mediated by the SBP2 ribosomal interaction domain (SID), signals the ribosome to allow the eEFSec ternary complex to access the A-site of the ribosome when a UGA codon is present. nih.gov Upon successful delivery of Sec-tRNASec to the ribosomal A-site, GTP is hydrolyzed by eEFSec, leading to the release of the tRNA and the dissociation of eEFSec from the ribosome. nih.gov The precise fate of SBP2 after this delivery process is not yet fully understood. nih.gov This intricate mechanism ensures that the UGA codon is interpreted as a signal for selenocysteine incorporation rather than translation termination. nih.gov
Regulation of Selenoprotein Expression and Selenocysteine Incorporation Efficiency
The expression of selenoproteins and the efficiency of selenocysteine incorporation are tightly regulated processes, influenced by a variety of factors including selenium availability and the specific molecular context of the UGA codon. nih.govnih.gov This regulation occurs at multiple levels, from gene transcription and RNA processing to translation and post-translational events. nih.gov
Factors Influencing UGA Decoding Specificity
The decision to decode a UGA codon as selenocysteine instead of a stop signal is a highly regulated process influenced by several key factors. The efficiency of this recoding is not 100%, and a significant portion of ribosomes terminate translation at the UGA codon, leading to the production of truncated, non-functional proteins. nih.gov
Several factors have been identified that influence the specificity of UGA decoding:
SECIS Element: The presence and proper structure of the SECIS element in the 3' UTR of the mRNA are absolutely required for selenocysteine incorporation in eukaryotes. nih.govnih.gov
Selenium Availability: Selenium levels directly impact the synthesis of Sec-tRNASec. Under selenium-deficient conditions, the amount of available Sec-tRNASec decreases, leading to a reduction in the incorporation of selenocysteine and an increase in the termination of translation at UGA codons. nih.govnih.gov
Concentration of Selenoprotein DNA and tRNASec: Studies have shown that the amounts of both the selenoprotein gene (cDNA) and the selenocysteine-specific tRNA can affect the ratio of selenocysteine incorporation to termination. nih.gov
Hormones and Retinoic Acid: The expression of selenoprotein mRNA can be influenced by hormones and retinoic acid, suggesting a higher level of regulation in specific cellular contexts. lu.se
Codon-Anticodon Complementarity: While UGA is the canonical codon for selenocysteine, experimental evidence has shown that mutations in the UGA codon can be compensated for by complementary mutations in the anticodon of the selenocysteine tRNA, allowing for partial restoration of selenoprotein activity. nih.gov This demonstrates that strict UGA recognition is not essential, as long as the codon-anticodon pairing is maintained. nih.gov
These factors collectively contribute to a hierarchical and tissue-specific regulation of selenoprotein expression, allowing organisms to prioritize the synthesis of essential selenoproteins when selenium is limited. nih.govnih.gov
Mechanisms of Selenocysteine versus Cysteine Misincorporation
While the translational machinery for selenocysteine incorporation is highly specific, misincorporation events can occur, particularly the substitution of cysteine for selenocysteine. pnas.org This is not surprising given the structural similarity between the two amino acids, with selenium in selenocysteine being replaced by sulfur in cysteine. wikipedia.org
Under conditions of selenium deficiency, the levels of Sec-tRNASec are reduced. pnas.org In such scenarios, it has been observed that cysteine can be incorporated at the UGA codon of selenoprotein mRNAs. pnas.org This misincorporation is not a random event but rather utilizes the existing selenocysteine incorporation machinery. pnas.org
The proposed mechanism involves the synthesis of cysteinyl-tRNA[Ser]Sec. In the presence of reduced inorganic sulfur, the enzyme selenophosphate synthetase 2 (SPS2) can generate thiophosphate. pnas.org This thiophosphate can then be utilized by selenocysteine synthase (SecS) to convert O-phosphoseryl-tRNA[Ser]Sec into Cys-tRNA[Ser]Sec. pnas.org This modified tRNA is then recognized by the selenocysteine-specific elongation factor, eEFSec, and delivered to the ribosome in a SECIS-dependent manner, resulting in the insertion of cysteine at the UGA codon. pnas.org The ratio of cysteine to selenocysteine incorporation is influenced by the cellular ratio of sulfide (B99878) to selenide (B1212193). pnas.org Even under selenium-sufficient conditions, a small but detectable level of cysteine misincorporation can occur. pnas.org
Furthermore, studies in Escherichia coli have revealed UGA-independent misincorporation of selenocysteine at cysteine codons (UGU or UGC). nih.govacs.org Quantitative proteomics analysis showed that this misincorporation can occur at numerous sites throughout the proteome, suggesting that some cysteine sites are more susceptible than others. nih.govacs.org The current hypothesis is that these misincorporations happen randomly, but the stability and degradation rate of the resulting proteins vary depending on the functional and structural impact of the substitution, leading to differential detection of these misincorporated sites. nih.gov The upregulation of proteins involved in protein folding and proteolysis in cultures with high selenium levels supports this hypothesis. nih.gov
Chemical Synthesis and Protein Engineering of Selenocysteine Containing Molecules
Solid-Phase Peptide Synthesis (SPPS) of Selenocysteine-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for producing synthetic peptides, but the inclusion of selenocysteine (B57510) presents unique challenges due to its inherent reactivity. mdpi.comnih.gov The selenol side chain is highly susceptible to oxidation under ambient conditions, readily forming a diselenide bridge. mdpi.comnih.gov This necessitates robust strategies, particularly concerning the protection of the selenol group and the stability of the amino acid throughout the synthetic process. thieme-connect.com
Strategies for Overcoming Selenocysteine Instability During Synthesis
The primary challenge in synthesizing selenocysteine-containing peptides is the instability of the selenol side chain. nih.gov It is highly prone to oxidation, which can lead to the unintended formation of diselenide dimers or other side products. mdpi.comnih.gov Furthermore, selenol intermediates can be sensitive during ligation reactions, necessitating careful handling. nih.gov
Several strategies are employed to mitigate these issues:
Use of Protecting Groups: As discussed previously, protecting the selenol functionality is the most fundamental strategy. The selenocysteine derivative is kept in its protected form throughout the SPPS process until the final deprotection step. mdpi.com
Synthesis as Diselenides: Many commercially available selenocysteine derivatives are supplied as the symmetrical diselenide. mdpi.com This form is more stable to ambient oxidation. The diselenide bond is then reduced in situ just before a ligation reaction or during the final global deprotection of the peptide. nih.gov
Anaerobic Conditions: For reactions involving the free selenol, such as during ligation or deprotection, performing the steps under anaerobic or oxygen-free conditions is crucial. nih.gov This can involve using degassed buffers and maintaining an inert atmosphere (e.g., with argon or nitrogen) to prevent oxidative side reactions.
Optimized Cleavage and Deprotection: The conditions for cleaving the peptide from the resin and removing all protecting groups must be carefully optimized. For acid-labile protecting groups, scavengers like triisopropylsilane (B1312306) (TIPS) and water are included in the trifluoroacetic acid (TFA) cleavage cocktail to prevent side reactions. nih.gov
Native Chemical Ligation (NCL) and its Selenocysteine-Mediated Variants
Native Chemical Ligation (NCL) is a powerful technology for the total chemical synthesis of proteins. nih.govwikipedia.org The classic NCL reaction involves the chemoselective joining of two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine. nih.gov The unique reactivity of selenocysteine has been harnessed to develop highly efficient variants of this ligation chemistry. nih.govnih.gov
Selenocysteine-Mediated NCL (Sec-NCL) Mechanisms
Selenocysteine can effectively replace cysteine at the N-terminus of a peptide fragment in an NCL reaction. researchgate.netresearchgate.net The underlying mechanism of Sec-NCL is analogous to that of traditional Cys-NCL but is significantly enhanced by the chemical properties of selenium. researchgate.net
The process involves two main steps:
Transthioesterification/Transselenoesterification: The reaction is initiated by the nucleophilic attack of the ionized selenol side chain of the N-terminal selenocysteine on the C-terminal thioester of the other peptide fragment. researchgate.netresearchgate.net This reversible step forms a key selenoester-linked intermediate. researchgate.net Due to the higher nucleophilicity and lower pKa of the selenol compared to a thiol, this initial attack is often much faster than in Cys-NCL. nih.gov
Intramolecular Acyl Shift: The transient selenoester intermediate rapidly undergoes an irreversible intramolecular rearrangement. The α-amino group of the selenocysteine attacks the selenoester carbonyl, resulting in a spontaneous Se-to-N acyl shift. researchgate.net This step forms a stable, native peptide bond at the ligation site. researchgate.netresearchgate.net
The increased reactivity of selenocysteine allows Sec-NCL reactions to proceed more rapidly and often with higher efficiency than their cysteine-based counterparts, particularly at sterically hindered ligation junctions. nih.govresearchgate.net
Selenoester-Driven Chemical Ligations
Building on the high reactivity of selenium-based functionalities, ligation strategies that utilize a C-terminal selenoester have been developed. nih.govnih.gov A prominent example is Diselenide-Selenoester Ligation (DSL) . springernature.comspringernature.com
The standard DSL reaction involves the fusion of two peptide fragments:
A peptide with a C-terminal selenoester.
A peptide with an N-terminal selenocysteine (often in its oxidized diselenide form, selenocystine). rsc.org
Key features of DSL include:
Rapid Kinetics: The ligation is exceptionally fast, often completing within minutes, even at sterically demanding ligation sites. rsc.orgspringernature.com
Additive-Free Conditions: Unlike many NCL reactions that require thiol additives like 4-mercaptophenylacetic acid (MPAA) to facilitate the reaction, DSL can often proceed efficiently without any additives. springernature.comspringernature.com
Broad pH Range: The reaction is effective across a wide pH range (typically pH 3–7). rsc.orgspringernature.com
A variation known as reductive DSL (rDSL) allows the reaction to be performed at very low (μM to nM) peptide concentrations through the inclusion of a reductant like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). rsc.orgnih.gov The use of selenoesters accelerates the initial intermolecular reaction, allowing for the accumulation and observation of the ligation intermediate, which has been challenging in traditional NCL. nih.govacs.org
Deselenization Chemistry for Protein Modification
A major advantage of using selenocysteine in peptide ligation is the ability to chemically modify it post-ligation. springernature.comnih.gov The process of removing the selenium atom, known as deselenization, can be controlled to convert the selenocysteine residue into either alanine (B10760859) or serine, thereby expanding the range of amino acids that can be installed at ligation junctions. nih.govrsc.orgresearchgate.net
The key transformations are:
Conversion to Alanine: Under anaerobic (oxygen-free) conditions, treatment with a phosphine (B1218219) reagent like TCEP selectively removes the selenium atom, converting the selenocysteine residue to an alanine residue. nih.govrsc.org This deselenization reaction is highly chemoselective and will not affect unprotected cysteine residues present elsewhere in the protein. rsc.orgnih.gov
Conversion to Serine: Under aerobic conditions (oxygen-saturated), the deselenization reaction proceeds via a different mechanism to yield a serine residue at the ligation site. nih.govrsc.organu.edu.au
This post-ligation modification strategy is powerful because it allows for ligation at a reactive Sec residue, which is then converted into a less reactive, native amino acid. springernature.comnih.gov This traceless approach significantly enhances the versatility of chemical protein synthesis, enabling the construction of native protein sequences that may lack cysteine at the desired ligation sites. nih.gov
| Reaction | Precursor Residue | Product Residue | Key Conditions | Significance |
| Deselenization | Selenocysteine | Alanine | Anaerobic, Phosphine (e.g., TCEP) | Traceless ligation at Ala sites; selective over Cys. nih.govrsc.orgnih.gov |
| Oxidative Deselenization | Selenocysteine | Serine | Aerobic (Oxygen-saturated) | Programmed ligation at Ser sites. nih.govrsc.organu.edu.au |
Expressed Protein Ligation Techniques for Selenoproteins
Expressed Protein Ligation (EPL) is a powerful semisynthetic method used to create large, modified proteins by joining a recombinantly expressed protein fragment with a synthetic peptide. princeton.eduwikipedia.org This technique is an extension of Native Chemical Ligation (NCL), where an unprotected peptide with an N-terminal cysteine reacts with another peptide ending in a C-terminal thioester to form a native peptide bond. wikipedia.org In EPL, at least one of the fragments is produced using recombinant DNA technology, often by fusing the target protein to a self-cleaving intein to generate the necessary C-terminal thioester. nih.govnih.gov
The use of selenocysteine in place of cysteine for these ligation reactions offers significant advantages. acs.org Due to the lower pKa (5.2 for selenocysteine vs. 8.5 for cysteine) and greater nucleophilicity of its selenol group, selenocysteine-mediated ligation is considerably faster and more efficient than its cysteine-based counterpart, particularly at lower pH values. acs.orgcrg.eunih.gov This enhanced reactivity allows for ligations to be performed under milder conditions, which can be crucial for maintaining the integrity of sensitive proteins. For instance, at pH 5.0, ligation with selenocysteine can be up to 1,000 times faster than with cysteine. acs.org
Initially, the application of selenocysteine in NCL was limited to smaller, solid-phase synthesized selenopeptides. nih.govnih.gov However, recent advancements have enabled the use of heterologously expressed selenoprotein fragments in EPL, overcoming previous limitations on the size and placement of the selenocysteine residue. nih.govnih.gov This approach involves producing the selenocysteine-containing fragment in a host organism like E. coli and then using it in a one-pot ligation reaction with a thioester fragment. nih.gov This method is not only more versatile but also more cost-effective and environmentally friendly. nih.gov
Selenocysteine-mediated EPL has been successfully applied to the synthesis of complex selenoproteins, such as the membrane enzyme Selenoprotein S (SELENOS) and SELENOM. nih.govnih.gov For SELENOS, both the soluble segment and the full-length protein were prepared using this technique. nih.gov The process for synthesizing SELENOM demonstrated that ligation is highly efficient, reaching over 90% completion within a day at an optimal pH of 6.5. nih.gov These applications highlight the robustness of Sec-mediated EPL for producing intricate proteins that can be used for further biochemical and structural studies. nih.govnih.gov
Applications of Synthetic Selenocysteine in Protein Engineering
The unique chemical properties of selenocysteine (Sec) make it a valuable tool for protein engineering, offering capabilities beyond those provided by its sulfur analog, cysteine (Cys). crg.eunih.gov The lower pKa and higher reactivity of the selenol group allow for specific chemical manipulations and the introduction of novel functionalities into proteins. nih.govescholarship.org Engineers leverage these characteristics to modulate protein structure, introduce site-specific modifications, and develop probes for biological studies. nih.govnih.gov
Modulation of Protein Folding and Stability through Selenocysteine Substitution
Replacing cysteine with selenocysteine has emerged as a potent strategy for influencing the oxidative folding and stability of proteins. nih.govrsc.org The chemical differences between selenium and sulfur lead to distinct behaviors in the formation and rearrangement of intramolecular crosslinks. Diselenide bonds are stronger and have a lower redox potential than disulfide bonds, meaning they are more readily formed and more stable. nih.govnih.gov
This property can be harnessed to accelerate often sluggish protein folding processes. nih.gov By strategically substituting cysteines involved in disulfide bond formation with selenocysteines, the rate of oxidative folding can be significantly enhanced. nih.govrsc.org The formation of specific diselenide bonds can guide the protein along a more efficient folding pathway, bypassing kinetically trapped, misfolded intermediates. nih.gov
Research on bovine pancreatic trypsin inhibitor (BPTI), a protein with three native disulfide bonds, illustrates this principle. nih.gov Replacing specific cysteine residues with selenocysteine altered the distribution of key folding intermediates and increased the rates of their interconversion. nih.gov Even when a non-native diselenide bond was introduced, which was thermodynamically more stable than the native disulfide it replaced, the protein could still efficiently fold into its native state. nih.gov This is attributed to the fact that thiol-diselenide exchange reactions are orders of magnitude faster than thiol-disulfide exchanges, facilitating the necessary bond rearrangements to achieve the correct final structure. nih.gov
Incorporation of Selenocysteine for Site-Specific Modifications
The ability to insert selenocysteine at a precise location within a protein's sequence opens up numerous possibilities for targeted modifications. nih.govnih.gov While natural selenoprotein synthesis is a complex process requiring specific translational machinery, protein engineers have developed versatile methods to achieve site-specific incorporation. nih.govresearchgate.net
A prominent strategy involves the use of an expanded genetic code. nih.govescholarship.org This is achieved by evolving an orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as the tRNAPyl/ASecRS system, that specifically recognizes a nonsense codon (e.g., the amber codon UAG) and inserts a protected selenocysteine analog, like Se-allyl selenocysteine (ASec). nih.gov This method bypasses the complex native machinery for Sec incorporation. nih.gov The protecting group is crucial as free selenocysteine is highly reactive and unstable. nih.gov Once the protein is synthesized, the protecting group can be efficiently removed using a mild chemical reaction, such as palladium-mediated cleavage, to yield the native selenocysteine residue. nih.govescholarship.org This approach has been successfully used to prepare human selenoproteins like thioredoxin and glutathione (B108866) peroxidase 1 in E. coli. nih.gov
The unique reactivity of the selenol group (pKa ≈ 5.2) compared to the thiol group of cysteine (pKa ≈ 8.3) allows for highly selective chemical labeling. escholarship.orgmdpi.com By controlling the pH, it is possible to modify the selenocysteine residue exclusively, even in the presence of multiple cysteine residues within the same protein. escholarship.org Furthermore, after its role in ligation is complete, the selenocysteine can be chemically converted into an alanine or serine residue. nih.gov This deselenization process adds another layer of flexibility, allowing engineers to use selenocysteine's advantageous ligation properties without retaining the selenium atom in the final protein product, which is particularly useful when native cysteine residues are essential for the protein's function. nih.govacs.org
Development of Selenocysteine-Containing Probes for Redox Biology
Selenocysteine's distinct redox properties are central to its application in developing probes for studying redox biology. nih.govpnas.org As the active component in many natural antioxidant enzymes, Sec is inherently suited for sensing and reporting on cellular redox states. nih.govrsc.org The reactivity of selenoproteins is often governed by redox motifs where the selenocysteine is covalently linked to a neighboring cysteine, forming a selenosulfide bond. nih.gov
⁷⁷Se Nuclear Magnetic Resonance (NMR) spectroscopy has become a powerful tool for directly probing the local environment of selenocysteine within these motifs. nih.gov This technique is highly sensitive to changes in the electronic environment of the selenium atom, providing critical insights into the conformational preferences, mobility, and reactivity of the Sec residue. nih.govpnas.org By combining ⁷⁷Se NMR with theoretical calculations, researchers can understand how the local protein structure influences the thermodynamic properties of the selenoenzyme active site. nih.gov
Furthermore, fluorescent probes have been designed to specifically target and label selenocysteine residues. mdpi.com These probes often utilize an alkylating group, such as iodoacetamide (B48618), attached to a fluorophore like naphthalimide. mdpi.com Taking advantage of the lower pKa of selenocysteine's selenol group compared to cysteine's thiol, these probes can achieve selective labeling. mdpi.com At low pH, the selenol remains deprotonated and highly reactive, while the thiol is largely protonated and less reactive, allowing for specific staining of selenoproteins. mdpi.com Such probes have been successfully used to detect and quantify thioredoxin reductase, a key selenoprotein, in biological samples and even to distinguish between its different isoforms. mdpi.com These tools are invaluable for elucidating the roles of specific selenoproteins in maintaining cellular redox balance and in disease. mdpi.comnih.gov
Enzymatic and Functional Roles of Selenocysteine
Catalytic Mechanisms Involving the Selenol Group of Selenocysteine (B57510)
The enhanced catalytic efficiency of selenoproteins is largely attributed to the unique chemical characteristics of the selenocysteine residue at their active sites. The selenol group (-SeH) of selenocysteine is a more potent nucleophile and is more easily oxidized and subsequently reduced than the thiol group (-SH) of cysteine.
Redox Active Centers in Selenoproteins
Selenocysteine is a key component of the redox-active centers in many oxidoreductase selenoproteins. nih.gov These enzymes catalyze redox reactions that are fundamental to cellular homeostasis. The selenol group's lower pKa (around 5.2) compared to cysteine's thiol group (around 8.3) means that at physiological pH, selenocysteine exists predominantly in its deprotonated, highly reactive selenolate anion form (-Se⁻). plos.orgnih.gov This heightened nucleophilicity allows for rapid reactions with electrophilic substrates, including reactive oxygen species (ROS).
The catalytic cycle of many selenoproteins involves the oxidation of the selenolate to a selenenic acid (-SeOH), which can then be reduced back to the selenolate form to complete the cycle. nih.gov In some cases, the selenenic acid can form a selenenylsulfide bond with a nearby cysteine residue, which is then reduced. nih.gov This efficient redox cycling is central to the function of selenoproteins in antioxidant defense and signaling pathways. The ability of selenocysteine to resist irreversible oxidation to higher oxidation states, such as seleninic (-SeO₂H) and selenonic (-SeO₃H) acids, further underscores its suitability for catalytic redox reactions. nih.gov
Nucleophilicity and Reversible Oxidation of Selenocysteine Residues
The superior nucleophilicity of the selenocysteine selenolate anion is a defining feature that drives the catalytic prowess of selenoproteins. nih.gov This property enables the rapid reduction of peroxides and other oxidants. The reversible oxidation of the selenocysteine residue is a hallmark of its catalytic mechanism.
The initial oxidation of the selenolate to selenenic acid is a critical step in the catalytic cycle of enzymes like glutathione (B108866) peroxidases. nih.gov This intermediate is then typically reduced by a thiol-containing molecule, such as glutathione, regenerating the active selenolate. nih.gov This process of reversible oxidation allows a single selenoprotein molecule to detoxify numerous oxidant molecules. Furthermore, the ability of selenocysteine to be efficiently regenerated from its oxidized forms contributes to the resistance of selenoproteins to inactivation by oxidative stress. nih.govnih.gov This contrasts with cysteine, whose sulfenic acid intermediate is more prone to overoxidation to irreversible sulfinic and sulfonic acids.
Functional Characterization of Key Selenoproteins
Several key families of selenoproteins exemplify the critical role of selenocysteine in cellular function. These include glutathione peroxidases, thioredoxin reductases, and formate (B1220265) dehydrogenases, each with distinct and vital roles in maintaining cellular redox balance and metabolism.
Glutathione Peroxidases (GPx) and Their Redox Functions
Glutathione peroxidases (GPx) are a family of antioxidant enzymes that are central to the detoxification of hydroperoxides, such as hydrogen peroxide (H₂O₂) and lipid hydroperoxides. nih.govmdpi.com Five of the eight human GPx isoforms are selenoproteins, containing a catalytically essential selenocysteine residue in their active site. mdpi.comnih.gov
The primary function of GPx is to catalyze the reduction of hydroperoxides to water and corresponding alcohols, using glutathione (GSH) as the reducing substrate. nih.gov The catalytic cycle involves the oxidation of the selenocysteine selenolate by the hydroperoxide to form a selenenic acid intermediate. nih.gov This intermediate then reacts with a molecule of GSH to form a selenenylsulfide adduct, which is subsequently reduced by a second GSH molecule to regenerate the active selenolate and produce glutathione disulfide (GSSG). nih.gov This process effectively neutralizes harmful reactive oxygen species, protecting cellular components from oxidative damage. youtube.com
| GPx Isoform | Location | Primary Substrates | Key Functions |
|---|---|---|---|
| GPx1 | Cytosol | Hydrogen peroxide | Maintains redox balance. youtube.com |
| GPx2 | Gastrointestinal tract | Hydrogen peroxide, Lipid hydroperoxides | Protects the gut from oxidative damage. youtube.com |
| GPx3 | Plasma | Hydrogen peroxide, Lipid hydroperoxides | Extracellular antioxidant defense. youtube.com |
| GPx4 | Mitochondria, Nucleus | Lipid hydroperoxides | Protects cell membranes from lipid peroxidation. youtube.com |
| GPx6 | Olfactory epithelium | - | Function not fully characterized. mdpi.com |
Thioredoxin Reductases (TrxR) and Their Role in Redox Homeostasis
Thioredoxin reductases (TrxR) are a family of selenocysteine-containing enzymes that are crucial for maintaining the cellular redox state through the thioredoxin system. nih.govnih.gov The thioredoxin system, which also includes thioredoxin (Trx) and NADPH, is a major antioxidant system in cells. diva-portal.org
TrxRs catalyze the NADPH-dependent reduction of the oxidized form of thioredoxin, which in turn reduces a wide range of protein disulfides, thereby regulating the activity of numerous enzymes and transcription factors. nih.govmdpi.com The active site of mammalian TrxR contains a rare C-terminal Gly-Cys-Sec-Gly sequence, where the selenocysteine residue is essential for its catalytic activity. nih.gov The mechanism involves the transfer of reducing equivalents from NADPH via an FAD cofactor to an internal disulfide, and then to the C-terminal redox-active center containing selenocysteine. The selenolate anion of the reduced TrxR then attacks the disulfide bond of oxidized thioredoxin.
| TrxR Isoform | Location | Primary Function |
|---|---|---|
| TrxR1 (TXNRD1) | Cytosol and nucleus | Reduces cytosolic and nuclear thioredoxin (Trx1), playing a key role in cell growth, apoptosis, and antioxidant defense. nih.govmdpi.com |
| TrxR2 (TXNRD2) | Mitochondria | Reduces mitochondrial thioredoxin (Trx2), essential for mitochondrial redox homeostasis and protecting against apoptosis. mdpi.com |
| TrxR3 (TXNRD3) | Testis | Also known as thioredoxin glutathione reductase (TGR), its specific functions are still being investigated but it is thought to play a role in sperm maturation. |
Formate Dehydrogenases and Hydrogenases
In certain microorganisms, selenocysteine plays a vital role in energy metabolism through its incorporation into enzymes like formate dehydrogenases and hydrogenases. These enzymes are often part of complex respiratory chains that allow organisms to thrive in anaerobic environments.
Formate dehydrogenase H (FDH-H) from Escherichia coli is a well-characterized selenoenzyme that catalyzes the oxidation of formate to carbon dioxide. nih.govebi.ac.uk The active site of FDH-H contains a molybdenum cofactor, an iron-sulfur cluster, and a selenocysteine residue that is directly coordinated to the molybdenum atom. nih.gov The proposed catalytic mechanism involves the direct participation of the selenocysteine residue in proton abstraction and electron transfer during the oxidation of formate. nih.gov The substitution of selenocysteine with cysteine in FDH-H results in a dramatic decrease in catalytic activity, highlighting the critical role of selenium in its function. plos.org
Some [NiFe]-hydrogenases, enzymes that catalyze the reversible oxidation of hydrogen gas, also incorporate selenocysteine in place of a cysteine ligand to the nickel atom in the active site. These [NiFeSe]-hydrogenases are reported to have higher catalytic activity compared to their cysteine-containing counterparts. pnas.orgpnas.org The presence of selenocysteine is thought to modulate the electronic properties of the active site, enhancing its catalytic efficiency. pnas.org
Selenoprotein O (SelO) and Novel Catalytic Activities
Selenoprotein O (SelO) is an evolutionarily conserved selenoprotein found in bacteria, archaea, and eukaryotes. jst.go.jp While the precise functions of many selenoproteins remain under investigation, recent studies have begun to shed light on the novel catalytic activities of SelO. It is one of only two known mammalian enzymes that catalyze a post-translational modification called AMPylation (also known as adenylylation). nih.gov
This process involves the covalent attachment of adenosine (B11128) monophosphate (AMP) from an ATP molecule to the hydroxyl side chains of serine, threonine, or tyrosine residues on substrate proteins. nih.gov This modification can alter the function, localization, or stability of the target protein. The active site of SelO is structured to bind ATP in a manner that facilitates the transfer of AMP. nih.gov
Research has revealed that SelO-mediated AMPylation plays a role in redox regulation and protecting cells from oxidative damage. nih.govnih.gov By modifying specific protein substrates, SelO can influence cellular responses to oxidative stress. nih.gov The identification of SelO's substrates is an active area of research, with techniques using biotinylated ATP analogs being developed to enrich and identify these target proteins. nih.gov
Selenocysteine in Specific Biochemical Pathways
The unique chemical properties of the selenocysteine residue, particularly its lower pKa and higher nucleophilicity compared to cysteine, make it exceptionally suited for its roles in various biochemical pathways. nih.gov
Selenoproteins are central to the cellular defense against reactive oxygen species (ROS), which are byproducts of normal cellular metabolism but can cause significant damage if their levels are not controlled. nih.gov Several families of selenoproteins are directly involved in the detoxification of ROS.
Glutathione Peroxidases (GPxs): This family of enzymes catalyzes the reduction of hydrogen peroxide and organic hydroperoxides to water or corresponding alcohols, using glutathione as a reducing agent. mdpi.com This action is critical in preventing the accumulation of these damaging ROS. mdpi.com
Thioredoxin Reductases (TrxRs): These enzymes are essential for maintaining the reduced state of thioredoxin, a key player in cellular redox control. nih.gov The selenocysteine residue in TrxRs is a crucial redox sensor. nih.gov Oxidative stress can lead to the oxidation of this residue, which in turn can trigger an increase in the expression of the enzyme, highlighting its role in responding to cellular redox state. nih.gov
Studies have shown that L-selenocysteine can induce apoptosis in cancer cells by stimulating the production of ROS, which then damage cellular components like DNA and activate cell death signaling pathways. nih.gov This suggests a dual role for selenocysteine, being protective in normal cells but potentially cytotoxic in cancer cells under certain conditions.
The influence of selenocysteine extends beyond direct ROS detoxification to the broader regulation of cellular redox pathways. Selenoproteins are integral to maintaining redox homeostasis, the delicate balance between oxidizing and reducing agents within a cell. nih.gov
The thioredoxin and glutathione systems, both of which rely on selenoproteins (TrxRs and GPxs, respectively), are major contributors to the cell's redox signaling network. nih.gov The redox state of the selenocysteine in TrxR acts as a sensor for cellular redox conditions, thereby regulating cell signaling. nih.gov
Furthermore, selenoproteins with a CXXU motif (where U is selenocysteine) are thought to be oxidoreductases that participate in various cellular processes governed by redox regulation. nih.govdoaj.org The ability of selenocysteine to be more easily oxidized and reduced compared to cysteine makes it an ideal catalytic residue for these regulatory functions. pnas.org
Emerging research points to a significant link between selenoproteins and energy metabolism. Several selenoproteins are involved in metabolic pathways related to the utilization of carbohydrates and lipids. nih.gov Selenocysteine lyase (SCLY), an enzyme that breaks down selenocysteine to provide selenium for the synthesis of other selenoproteins, may play a role in the metabolic reprogramming observed in cancer cells, often referred to as the Warburg effect. nih.gov
The synthesis of selenoproteins is an energy-intensive process, requiring ATP for the formation of selenophosphate, a key intermediate. youtube.com This highlights a direct connection between selenium metabolism and the cell's energy status. The precise mechanisms by which selenoproteins influence energy metabolism are still being unraveled, but it is clear that they are important players in this fundamental cellular process.
Analytical Methodologies in Selenocysteine Research
Extraction and Hydrolysis Procedures for Selenocysteine (B57510) Analysis from Biological Samples
The initial and critical step in the analysis of selenocysteine from biological sources, such as selenoproteins, is its efficient extraction and release. This is typically achieved through hydrolysis, which breaks down the protein structure. The choice of hydrolysis method is crucial as it must liberate the amino acid without causing its degradation.
Enzymatic hydrolysis is widely regarded as the preferred method for releasing selenoamino acids from proteins. aminoa.co.uk This technique utilizes non-specific proteases, such as Protease XIV, to cleave peptide bonds under mild conditions. nih.govnih.govnih.gov The specificity of enzymes ensures that only L-amino acids are typically produced, and the gentle conditions help preserve the natural structure and chemical integrity of the released selenocysteine. aminoa.co.uk In various studies, enzymatic hydrolysis has been successfully applied to extract selenium species from samples like selenium-enriched yeast, plant leaves, and animal tissues, often resulting in high extraction efficiencies. nih.govnih.govnih.gov For instance, in the analysis of pumpkin seeds, enzymatic hydrolysis resulted in 90% of the total selenium being found in soluble forms. nih.gov
Acid hydrolysis , while effective for breaking down proteins, involves harsh conditions, such as using 6 M hydrochloric acid. This aggressive approach can lead to the decomposition of sensitive selenoamino acids like selenocysteine. rsc.org To mitigate this, a preliminary step of carboxymethylation is sometimes performed to protect the selenocysteine from degradation during acid hydrolysis. rsc.org However, due to the potential for analyte loss, enzymatic methods are often favored.
| Method | Key Agents | Principles and Considerations |
| Enzymatic Hydrolysis | Protease XIV, Pronase | Utilizes enzymes to cleave peptide bonds under mild pH and temperature, preserving the chemical form of selenocysteine. aminoa.co.uknih.govnih.govnih.gov It is the preferred method for maintaining the integrity of the amino acid. aminoa.co.uk |
| Acid Hydrolysis | 6 M Hydrochloric Acid (HCl) | Employs strong acid to break down protein structures. It is a harsh method that can lead to the degradation of selenocysteine unless protective measures like carboxymethylation are taken. rsc.org |
Chromatographic Techniques for Selenocysteine Separation
Following extraction, chromatographic techniques are essential for separating selenocysteine from a complex mixture of other amino acids and selenium compounds before quantification.
High-Performance Liquid Chromatography (HPLC) Systems
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation of selenoamino acids. sielc.com Reversed-phase (RP-HPLC) is a common mode used, where analytes are separated based on their hydrophobicity. rsc.org However, because amino acids are polar, standard RP-HPLC offers limited retention. sielc.com To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can be employed. sielc.comsielc.com This allows for the effective separation of underivatized amino acids by controlling the mobile phase's organic solvent content and pH. sielc.com Another approach involves pre-column derivatization, for example with o-phthaldialdehyde, which allows for fluorescent detection and separation on C18 columns. rsc.org
Size-Exclusion and Ion-Pairing Reversed-Phase HPLC
A powerful, multi-dimensional approach involves coupling different chromatographic techniques. Size-Exclusion Chromatography (SEC) can be used as an initial step to separate large molecules like proteins from smaller molecules such as free amino acids. nih.govrsc.org This "cleanup" step reduces the complexity of the sample matrix.
Following SEC, Ion-Pairing Reversed-Phase HPLC is used for the specific separation of selenoamino acids. nih.govnih.gov This technique introduces an ion-pairing agent, such as trifluoroacetic acid (TFA) or heptafluorobutanoic acid (HFBA), into the mobile phase. researchgate.netumass.edu These agents form neutral ion-pair complexes with charged analytes like selenocysteine, enhancing their retention and separation on a reversed-phase column. nih.govresearchgate.net This two-dimensional (2D) HPLC approach provides robust separation for complex biological samples. nih.govnih.gov
Liquid Chromatography-UV Irradiation-Hydride Generation-Atomic Fluorescence Spectrometry (LC-UV-HG-AFS)
This hyphenated technique provides highly sensitive and selective quantification of selenium compounds. nih.govijs.si After separation by HPLC, the column eluent passes through a UV irradiation unit. nih.govijs.si The UV light breaks down the organoselenium compounds, including selenocysteine, into inorganic selenium (Se(IV)). researchgate.net This inorganic selenium is then mixed with a reducing agent, typically sodium borohydride (B1222165) in an acidic medium, to generate volatile selenium hydride (H₂Se). ijs.si An inert gas carries the H₂Se to an atomic fluorescence spectrometer for detection. The fluorescence intensity is proportional to the selenium concentration, allowing for precise quantification with detection limits in the nanogram-per-gram range. nih.govijs.si
| Technique | Separation Principle | Key Features & Applications |
| HPLC Systems | Mixed-mode (reversed-phase and ion-exchange) or derivatization followed by reversed-phase. rsc.orgsielc.comsielc.com | Separates underivatized amino acids or their derivatives based on polarity and charge. sielc.comsielc.com |
| Size-Exclusion and Ion-Pairing RP-HPLC | Initial separation by molecular size (SEC), followed by separation of charged analytes via ion-pairing on a reversed-phase column. nih.govnih.govrsc.org | A 2D approach ideal for purifying selenoamino acids from complex biological extracts like tissue hydrolysates. nih.govnih.gov |
| LC-UV-HG-AFS | HPLC separation followed by post-column UV decomposition and conversion to a volatile hydride for AFS detection. nih.govijs.siresearchgate.net | Offers high selectivity and sensitivity for selenium species, enabling precise quantification in various samples like plant leaves. nih.govijs.si |
Spectrometric Detection and Quantification of Selenocysteine
The final step in the analytical workflow is the sensitive and specific detection of the separated selenocysteine.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
When coupled with HPLC, Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) stands as the most powerful and widely used technique for selenium speciation analysis. rsc.organu.edu.au It offers exceptional sensitivity and selectivity. mdpi.comnih.gov As the separated compounds elute from the HPLC column, they are introduced into a high-temperature argon plasma (6,000–10,000 K), which atomizes and ionizes the molecules. researchgate.net The mass spectrometer then separates the ions based on their mass-to-charge ratio, specifically monitoring for selenium isotopes. nih.gov
This elemental specificity allows for the unambiguous detection of selenium-containing peaks, even in highly complex biological matrices. rsc.orgmdpi.com The sensitivity of HPLC-ICP-MS is remarkable, with limits of detection (LODs) for selenium species often in the low microgram-per-liter (µg/L) or parts-per-billion range. mdpi.comspkx.net.cn This makes it the definitive method for the trace quantification of D-selenocysteine in a wide array of research and clinical samples. rsc.orgingeniatrics.com
Atomic Absorption Spectrometry (AAS)
Atomic Absorption Spectrometry (AAS) is a highly sensitive technique for determining the total selenium content in a sample. shimadzu-webapp.eu It relies on the principle that atoms in a ground state will absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the analyte. For selenium analysis, a selenium-specific hollow-cathode lamp is typically used, which emits light at the characteristic wavelength for selenium, 196.0 nm. huji.ac.il
The most common AAS method for selenium determination is Graphite (B72142) Furnace AAS (GF-AAS), also known as Electrothermal Atomic Absorption Spectrometry (ET-AAS). nih.gov This technique offers high sensitivity, with detection limits in the sub-ng/mL range, and requires only microliter sample volumes. shimadzu-webapp.eu The process involves introducing a small amount of the sample into a graphite tube, which is then heated in a programmed sequence of steps: drying, ashing (pyrolysis), and atomization.
A critical aspect of selenium analysis by GF-AAS is the sample preparation and the use of chemical modifiers. To prevent the loss of volatile selenium compounds during the ashing step, a chemical modifier, such as palladium nitrate, is added to the sample. shimadzu-webapp.eu The modifier forms a more thermally stable compound with selenium, allowing for higher ashing temperatures to effectively remove the sample matrix without losing the analyte.
Sample preparation for biological materials often involves wet ashing or dry ashing procedures to decompose the organic matrix. rsc.org Wet ashing typically employs strong acids like nitric acid and hydrogen peroxide, while dry ashing involves heating the sample at high temperatures in a muffle furnace. The choice of method depends on the sample type and the specific requirements of the analysis. For direct analysis of selenoproteins separated by gel electrophoresis, the protein bands can be excised from the membrane and introduced directly into the graphite furnace. nih.gov
Table 1: Typical Parameters for Selenium Determination by Graphite Furnace AAS
| Parameter | Value/Condition |
| Wavelength | 196.0 nm |
| Slit Width | 0.7 - 2.0 nm |
| Light Source | Selenium Hollow-Cathode Lamp |
| Atomizer | Graphite Tube |
| Chemical Modifier | Palladium Nitrate |
| Drying Temperature | ~110°C |
| Ashing Temperature | 350 - 1200°C |
| Atomization Temperature | 2000 - 3000°C |
Mass Spectrometry (MS) for Peptide and Protein Characterization
Mass spectrometry (MS) is an indispensable tool for the characterization of selenocysteine-containing peptides and proteins. researchgate.net It provides information on molecular weight, amino acid sequence, and post-translational modifications. However, the analysis of selenopeptides by MS presents unique challenges due to the isotopic distribution of selenium and the lability of the selenocysteine residue. nih.gov
Selenium has a distinctive isotopic pattern with six naturally occurring isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), with ⁸⁰Se being the most abundant. acs.org This isotopic signature can be a powerful tool for identifying selenium-containing peptides within complex mixtures, as it produces a characteristic cluster of peaks in the mass spectrum. nih.gov However, standard proteomics software often misinterprets these complex isotopic patterns, necessitating specialized algorithms or manual inspection of the data.
A specialized technique known as "SecMS" has been developed for the systematic profiling of selenoproteomes. researchgate.netgenscript.com This method involves the selective alkylation of the selenocysteine residue, which distinguishes it from cysteine and facilitates its identification by MS. This approach has enabled the quantitative characterization of selenoproteomes in various tissues and cell types. researchgate.net
High-resolution mass spectrometers, such as Orbitrap and Q-Exactive instruments, are crucial for accurately determining the mass of selenopeptides and resolving their complex isotopic envelopes. acs.org Tandem mass spectrometry (MS/MS) is used to sequence the peptides. During MS/MS, the peptide is fragmented, and the resulting fragment ions (typically b- and y-ions) are analyzed to determine the amino acid sequence. The mass shift corresponding to a selenocysteine residue allows for its precise localization within the peptide chain. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Selenocysteine Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ⁷⁷Se isotope, offers a powerful, non-destructive method to probe the local chemical environment of selenocysteine residues within peptides and proteins. nih.gov The ⁷⁷Se nucleus is a spin-1/2 isotope with a natural abundance of 7.63%, making it amenable to NMR studies. huji.ac.il
One of the key advantages of ⁷⁷Se NMR is its exceptionally wide chemical shift range, spanning over 2000 ppm. northwestern.edu This large dispersion makes the ⁷⁷Se chemical shift highly sensitive to subtle changes in the electronic environment, such as oxidation state, bonding, and local conformation. nih.gov This sensitivity allows for the detailed investigation of the structure-function relationships of selenoproteins.
Despite its potential, ⁷⁷Se NMR faces challenges, primarily due to the low natural abundance of the ⁷⁷Se isotope and its relatively low magnetogyric ratio, which results in lower sensitivity compared to ¹H NMR. To overcome this, isotopic enrichment of proteins with ⁷⁷Se is often employed. nih.gov
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized in selenocysteine studies. 1D ⁷⁷Se NMR provides information on the number of distinct selenium environments in a sample. 2D heteronuclear correlation experiments, such as ¹H-⁷⁷Se Heteronuclear Multiple Quantum Coherence (HMQC), can be used to correlate the ⁷⁷Se nucleus with neighboring protons, aiding in the assignment of specific selenocysteine resonances within the protein structure. northwestern.edu Site-specific pKa values of selenocysteine residues have been determined using ⁷⁷Se NMR, providing insights into their catalytic mechanisms. nih.gov
Table 2: NMR Properties of the ⁷⁷Se Isotope
| Property | Value |
| Nuclear Spin (I) | 1/2 |
| Natural Abundance | 7.63% |
| Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹) | 5.125 |
| Resonance Frequency (at 11.74 T) | 95.338 MHz |
| Chemical Shift Range | ~ -900 to +2400 ppm |
Derivatization Strategies for Enhanced Detection and Stability
The inherent reactivity and instability of the selenol group of selenocysteine often necessitate derivatization prior to analysis. Derivatization serves two primary purposes: to stabilize the selenocysteine residue, preventing its oxidation or degradation during sample preparation and analysis, and to introduce a tag that enhances its detection by various analytical techniques. mdpi.comnih.gov
A common derivatization strategy for selenocysteine is carbamidomethylation, which involves the alkylation of the selenol group with iodoacetamide (B48618) (IAM). researchgate.netnih.gov This reaction forms a stable thioether bond, and the resulting carbamidomethylated selenocysteine can be readily quantified by methods such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). nih.gov This approach allows for the specific determination of selenocysteine in complex biological matrices like blood and protein hydrolysates. nih.govresearchgate.net
Another derivatization reagent used in selenocysteine analysis is o-phthaldialdehyde (OPA). nih.gov OPA reacts with primary amines in the presence of a thiol or selenol to form a fluorescent derivative. This allows for the sensitive detection of selenocysteine by fluorescence spectroscopy following HPLC separation. The detection limits for OPA-derivatized selenocysteine are in the picomole range. nih.gov
For mass spectrometry-based analyses, derivatization can be used to introduce a specific mass tag that facilitates the identification and quantification of selenocysteine-containing peptides. The choice of derivatization strategy depends on the analytical platform being used and the specific goals of the study.
Table 3: Common Derivatization Reagents for Selenocysteine
| Derivatizing Agent | Functional Group Targeted | Purpose |
| Iodoacetamide (IAM) | Selenol (-SeH) | Stabilization, Alkylation for MS and HPLC analysis |
| o-Phthaldialdehyde (OPA) | Selenol (-SeH) and primary amine | Fluorescence detection |
| Diethyl ethoxymethylenemalonate (DEEMM) | Primary amine | UV detection and MS/MS analysis |
| N-(1-pyrenyl)maleimide (NPM) | Selenol (-SeH) | Fluorescence labeling |
Theoretical and Computational Studies on Selenocysteine
Quantum Chemical Approaches to Selenocysteine (B57510) Reactivity
Quantum chemical calculations have been instrumental in elucidating the intrinsic reactivity of the selenocysteine side chain. These methods allow for a detailed examination of electronic properties that govern its chemical behavior.
One of the most significant features of selenocysteine is the lower pKa of its selenol group (around 5.2-5.7) compared to the thiol group of cysteine (around 8.3). researchgate.netwikipedia.org This means that at physiological pH, the selenocysteine side chain is predominantly in its deprotonated, highly nucleophilic selenolate form. researchgate.net Density Functional Theory (DFT) calculations have been employed to model the interactions of selenocysteine with various molecules, confirming its high nucleophilicity which is a key factor in its biological function. rsc.orgresearchgate.net
Key Research Findings from Quantum Chemical Studies:
High Nucleophilicity: Computational studies have quantified the superior nucleophilic character of the selenolate anion of selenocysteine compared to the thiolate anion of cysteine. This intrinsic property explains its rapid reaction with electrophiles. researchgate.netnih.gov
Redox Potential: The lower redox potential of the selenol/diselenide couple compared to the thiol/disulfide couple makes selenocysteine a more potent reducing agent. researchgate.net Theoretical calculations have helped to understand the thermodynamic basis for this difference.
Polarizability: Selenium is a softer and more polarizable atom than sulfur. researchgate.net This characteristic, explored through computational models, contributes to its enhanced reactivity and ability to form transient, hypervalent intermediates.
| Property | Selenocysteine | Cysteine | Significance |
| pKa of Side Chain | ~5.2 - 5.7 researchgate.netwikipedia.org | ~8.3 researchgate.net | Predominantly deprotonated and highly nucleophilic at physiological pH. |
| Redox Potential | Lower | Higher | More potent reducing agent. |
| Polarizability | High researchgate.net | Lower | Enhanced reactivity and formation of hypervalent intermediates. |
Comparative Analysis of Selenocysteine and Cysteine Oxidation Mechanisms
A central theme in the computational study of selenocysteine is the comparison of its oxidation mechanism with that of cysteine. This is crucial for understanding why nature has selected selenium for certain redox-active proteins despite its lower abundance.
Theoretical studies, often employing DFT, have modeled the reaction of both amino acids with oxidants like hydrogen peroxide (H₂O₂). nih.gov These studies reveal that while the initial oxidation of selenocysteine to selenenic acid (R-SeOH) is kinetically favored over the formation of sulfenic acid (R-SOH) from cysteine, the subsequent steps are what truly differentiate them.
The selenenic acid intermediate of selenocysteine is readily reduced back to the selenol form. nih.gov In contrast, the sulfenic acid of cysteine can be further and irreversibly oxidized to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, leading to inactivation of the protein. acs.org Computational modeling has shown that the energy barriers for the reduction of oxidized selenium species are significantly lower than for their sulfur counterparts. This resistance to irreversible oxidation is a key advantage of selenocysteine-containing enzymes. nih.govacs.org
Comparative Oxidation States and Reducibility:
| Oxidized Form | Selenocysteine Derivative | Cysteine Derivative | Reducibility by Thiols |
| -OH | Selenenic Acid (Sec-SeOH) | Sulfenic Acid (Cys-SOH) | Readily reducible nih.gov |
| -O₂H | Seleninic Acid (Sec-SeO₂H) | Sulfinic Acid (Cys-SO₂H) | Reducible |
| -O₃H | Selenonic Acid (Sec-SeO₃H) | Sulfonic Acid (Cys-SO₃H) | Not readily reducible |
Computational Modeling of Selenocysteine-Containing Enzyme Active Sites
Computational modeling has become an indispensable tool for studying the catalytic mechanisms of selenoenzymes. These models range from small clusters representing the active site to large-scale quantum mechanics/molecular mechanics (QM/MM) simulations of the entire enzyme.
For instance, in the enzyme glutathione (B108866) peroxidase (GPx), the active site contains a critical selenocysteine residue. Computational studies have modeled the entire catalytic cycle, from the initial oxidation of the selenol by a peroxide to the formation of a selenenyl sulfide (B99878) intermediate with glutathione and its subsequent reduction to regenerate the active enzyme. researchgate.net These models have helped to elucidate the role of neighboring amino acid residues in stabilizing the reactive intermediates and facilitating the catalytic process. researchgate.net
Similarly, in thioredoxin reductases (TrxRs), which contain a C-terminal Gly-Cys-Sec-Gly motif, computational approaches have been used to study the interaction of this redox center with substrates and inhibitors. rsc.org Modeling has confirmed the higher reactivity of the selenocysteine residue towards electrophilic attack compared to the adjacent cysteine. rsc.org
Prediction of Selenocysteine's Behavior in Different Chemical Environments
Computational methods are increasingly used to predict how selenocysteine will behave in various chemical environments, which is crucial for understanding its function in different proteins and for the design of novel selenoenzymes.
pH-Dependent Reactivity: By calculating the pKa of the selenol group in different protein microenvironments, computational models can predict how the reactivity of selenocysteine will be modulated by the surrounding amino acid residues. rsc.org For example, a more hydrophobic environment can raise the pKa, while nearby positively charged residues can lower it.
Conformational Preferences: Molecular dynamics (MD) simulations can predict the conformational flexibility of the selenocysteine side chain and its interactions with the protein backbone and other residues. These simulations have shown that the larger size of selenium compared to sulfur can influence the local protein structure.
Redox Potential Modulation: Theoretical calculations can predict how the redox potential of the selenocysteine/diselenide couple is tuned by the protein environment. This is critical for the specific function of a selenoenzyme, whether it is involved in potent antioxidant defense or in more subtle redox signaling pathways. nih.gov Studies have shown that variations in the local environment can have a significant impact on the redox properties of the selenocysteine motif. nih.gov
The development of more accurate and efficient computational methods continues to deepen our understanding of the unique chemical biology of selenocysteine, providing insights that are essential for fields ranging from enzymology to drug design.
Broader Metabolic and Cellular Interactions of Selenocysteine
Interplay Between Selenium Metabolic Pathways and Cellular Redox State
Selenium is a vital trace element whose biological functions are primarily carried out by the amino acid selenocysteine (B57510) (Sec), often called the 21st amino acid. oup.comnih.gov The incorporation of Sec into a unique class of proteins, known as selenoproteins, is central to its role in cellular function. These selenoproteins are critical for maintaining the balance between oxidation and reduction (redox homeostasis) within the cell. bioscientifica.comnih.gov
The major families of selenoproteins that regulate redox control include Glutathione (B108866) Peroxidases (GPxs), Thioredoxin Reductases (TrxRs), and Selenoprotein R (SelR). nih.govresearchgate.net
Glutathione Peroxidases (GPxs) are a key group of antioxidant enzymes that neutralize harmful reactive oxygen species (ROS) like hydrogen peroxide and lipid hydroperoxides, using glutathione (GSH) as a reducing agent. nih.govbioscientifica.comnih.gov
Thioredoxin Reductases (TrxRs) are enzymes that reduce thioredoxin, a central protein in redox signaling. nih.govyoutube.com The thioredoxin (Trx) and glutathione (GSH) systems are considered the two main redox systems in animal cells, regulating everything from cell growth to antioxidant defense. pnas.org
Other Selenoproteins like Selenoprotein R (SelR) and Selenoprotein O (SelO) also contribute to redox homeostasis by reducing oxidized methionine residues and through protein AMPylation, respectively. nih.govnih.govresearchgate.net Additionally, selenoproteins found in the endoplasmic reticulum (ER) membrane, such as SelI, K, N, and S, are involved in managing ER stress. nih.govresearchgate.net
The interplay is a tightly regulated feedback loop: the availability of selenium dictates the synthesis of these vital selenoproteins, and in turn, these selenoproteins manage the cellular redox state, protecting against oxidative damage and regulating key signaling pathways. pnas.orgnih.gov This intricate connection ensures cellular stability and function. nih.gov
Key Selenoproteins in Cellular Redox Regulation
| Selenoprotein Family | Primary Function | Key Substrates/Cofactors |
|---|---|---|
| Glutathione Peroxidases (GPxs) | Neutralize hydrogen peroxide and lipid hydroperoxides. nih.govnih.gov | Glutathione (GSH) nih.gov |
| Thioredoxin Reductases (TrxRs) | Reduce oxidized thioredoxin and other substrates. researchgate.netnih.gov | NADPH, Thioredoxin (Trx) bioscientifica.compnas.org |
| Selenoprotein R (SelR/MsrB) | Reduces methionine-R-sulfoxide to methionine. nih.govresearchgate.net | Thioredoxin (Trx) nih.gov |
| Selenoprotein H (SelH) | A nucleolar oxidoreductase that regulates redox balance and suppresses DNA damage. nih.govpnas.org | Interacts with p53 pathway pnas.org |
| ER-resident Selenoproteins (SelI, K, N, S) | Involved in ER membrane stress regulation. nih.govresearchgate.net | N/A |
Selenocysteine and its Derivatives in Specialized Microbial and Plant Metabolism
While mammals primarily use selenocysteine for selenoprotein synthesis, certain microbes and plants have evolved unique metabolic pathways for this selenoamino acid.
In the microbial world, particularly in prokaryotes, selenium metabolism is diverse. mdpi.com Some bacteria and archaea utilize selenocysteine in catabolic enzymes that are crucial for anaerobic respiration. nih.gov A widespread pathway in various microorganisms is dedicated to producing selenoneine, the selenium analog of ergothioneine, which involves novel selenium-carbon bond-forming enzymes. biorxiv.org The biosynthesis of selenocysteine in bacteria involves a specific set of genes (selA, selB, selC, selD) that facilitate the conversion of serine to selenocysteine on a special tRNA and its subsequent incorporation into proteins. researchgate.netmdpi.com
In the plant kingdom, there is a fascinating spectrum of selenium handling. While selenium is not essential for most higher plants, some species have developed the ability to tolerate and even accumulate massive amounts of it from the soil. nih.govresearchgate.net These "hyperaccumulator" plants can store selenium at concentrations thousands of times greater than other plants. wur.nl To prevent toxicity, they convert selenocysteine and selenomethionine (B1662878) into less harmful derivatives, such as methyl-selenocysteine and γ-glutamyl-Se-methylselenocysteine. nih.govresearchgate.netnih.gov This metabolic capability is thought to serve as a defense mechanism against herbivores. wur.nl The uptake and metabolism of selenium in plants largely leverage the existing sulfur transport and assimilation pathways. nih.govnih.gov
Mechanisms of Selenocysteine Misincorporation into Proteins and its Biochemical Consequences
The incorporation of selenocysteine into proteins is a complex and highly regulated process of translational recoding. wikipedia.org It relies on the UGA codon, which typically signals for the termination of protein synthesis. youtube.comnih.gov For UGA to be read as a codon for selenocysteine, a specific hairpin-like RNA structure called a Selenocysteine Insertion Sequence (SECIS) element must be present in the messenger RNA (mRNA). wikipedia.orgmdpi.comuni-freiburg.de This element, along with specialized elongation factors (like SelB in bacteria and eEFSec in eukaryotes), directs the ribosome to insert Sec instead of stopping translation. nih.govnih.gov
Despite the fidelity of this system, misincorporation can occur. There are two primary ways this can happen:
Misreading of the UGA Codon: If the SECIS element is mutated or if the proteins that bind to it are deficient, the ribosome may fail to recode UGA. In the absence of selenium, translation of selenoproteins simply stops at the UGA codon, leading to a truncated, non-functional protein. wikipedia.org
Substitution for Cysteine: Selenocysteine and cysteine are structurally very similar. nih.gov High levels of selenium can lead to selenocysteine being mistakenly charged to the cysteine-tRNA and subsequently incorporated randomly into proteins at positions where cysteine should be. nih.govwikipedia.org This can cause protein misfolding and toxicity. nih.govwikipedia.org
Conversely, under conditions of selenium deficiency, cysteine has been shown to be incorporated at the UGA codon of selenoproteins. pnas.org In mice on a selenium-deficient diet, cysteine insertion into thioredoxin reductase 1 reached 50% of the level of selenocysteine seen in selenium-sufficient mice. pnas.org This suggests a cellular mechanism to produce a less efficient, but still potentially functional, version of the enzyme when selenium is scarce.
The consequences of misincorporation are significant. Inserting the wrong amino acid can lead to inactive or misfolded enzymes, compromising critical cellular functions like antioxidant defense and redox signaling. For example, failure to incorporate Sec into GPx or TrxR diminishes their catalytic activity, leaving the cell vulnerable to oxidative stress. nih.gov
Q & A
Q. How should researchers report conflicting data on D-Selenocysteine·2HCl’s cytotoxicity in cancer vs. normal cells?
- Methodological Answer : Use CONSORT or STROBE checklists for transparency. Disclose cell line origins (ATCC authentication), culture conditions, and assay interference controls (e.g., MTT reduction by selenium). Perform dose-response curves (IC values) and compare with literature using forest plots to contextualize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
